2,4-Diazido-5-iodopyrimidine 2,4-Diazido-5-iodopyrimidine
Brand Name: Vulcanchem
CAS No.: 61821-61-2
VCID: VC19503779
InChI: InChI=1S/C4HIN8/c5-2-1-8-4(11-13-7)9-3(2)10-12-6/h1H
SMILES:
Molecular Formula: C4HIN8
Molecular Weight: 288.01 g/mol

2,4-Diazido-5-iodopyrimidine

CAS No.: 61821-61-2

Cat. No.: VC19503779

Molecular Formula: C4HIN8

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diazido-5-iodopyrimidine - 61821-61-2

Specification

CAS No. 61821-61-2
Molecular Formula C4HIN8
Molecular Weight 288.01 g/mol
IUPAC Name 2,4-diazido-5-iodopyrimidine
Standard InChI InChI=1S/C4HIN8/c5-2-1-8-4(11-13-7)9-3(2)10-12-6/h1H
Standard InChI Key FLBZCUYUXDTDST-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])I

Introduction

Molecular Structure and Tautomeric Behavior

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of 2,4-diazido-5-iodopyrimidine confirm its diazido tautomeric form (Figure 1) rather than the tetrazolo isomers commonly observed in other diazidopyrimidines . The iodine substituent at the 5-position plays a critical role in stabilizing the diazido configuration through inductive electron-withdrawing effects, which reduce electron density at the adjacent nitrogen atoms and disfavor cyclization to tetrazolo forms . Key bond lengths include:

BondLength (Å)
N1–N2 (azide)1.13
N3–N4 (azide)1.14
C5–I2.09

The iodine atom’s van der Waals radius introduces steric constraints that further stabilize the planar diazido structure .

Tautomeric Comparison

Synthesis and Functionalization

Preparation of 2,4-Diazido-5-iodopyrimidine

The compound is synthesized via diazidation of 2,4-dichloro-5-iodopyrimidine using sodium azide in dimethylformamide (DMF) at 80°C . The reaction proceeds via nucleophilic aromatic substitution (SNAr), with azide ions displacing chloride leaving groups. Key conditions include:

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 72%

Reactivity in Cross-Coupling Reactions

The iodine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions. For example:

2,4-Diazido-5-iodopyrimidine+PhB(OH)2Pd(PPh3)42,4-Diazido-5-phenylpyrimidine(85% yield)[1]\text{2,4-Diazido-5-iodopyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2,4-Diazido-5-phenylpyrimidine} \quad (85\% \text{ yield})[1]

This reactivity parallels trends in 5-iodopyrimidine derivatives, where Suzuki-Miyaura couplings are highly efficient due to the iodine’s leaving group ability .

Electronic Effects and Substituent Influence

Electron-Withdrawing Capacity

The 5-iodo group exerts a strong electron-withdrawing effect, quantified via Hammett σp constants derived from kinetic studies of nucleophilic substitution in related 2-chloro-5-substituted pyrimidines . The order of electron withdrawal is:

I>Br>Cl>F(σp=+1.20 for iodine)[1]\text{I} > \text{Br} > \text{Cl} > \text{F} \quad (\sigma_p = +1.20 \text{ for iodine})[1]

Impact on Quaternization Kinetics

In quaternization reactions with phenacyl bromide, 5-iodopyrimidines exhibit slower rates compared to phenyl or thienyl analogues, as the iodine destabilizes the developing positive charge at the pyrimidine nitrogen . Rate constants (k, ×10⁻⁴ L/mol·s):

Substituentk (25°C)
5-Iodo2.1
5-Phenyl5.8
2-Thienyl7.3

Applications and Challenges

Limitations in Photolysis

Photolysis of 2,4-diazido-5-iodopyrimidine in heteroarene solutions (e.g., furan) yields 5-arylpyrimidines but with reduced efficiency (45% yield) compared to non-iodinated analogues (75%) . Competing radical pathways induced by the iodine atom are hypothesized to lower selectivity .

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